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This document provides a detailed overview of the statistical analysis plan and key
experimental protocols for the clinical efficacy trials of AZD1222, the COVID-19 vaccine co-
invented by the University of Oxford and its spin-out company, Vaccitech. The information is
compiled from publicly available trial protocols, press releases, and publications to guide
researchers and professionals in understanding the framework for assessing the vaccine's
efficacy and safety.

Data Presentation: Summary of Key Efficacy Trials

The efficacy of AZD1222 has been evaluated in multiple Phase lll clinical trials. The primary
analysis of these trials was designed to assess the prevention of symptomatic COVID-19.
Below are summary tables of the key trial designs and efficacy results.

Table 1: Overview of Key AZD1222 Phase Il Efficacy
Trials
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Table 2: Summary of Primary Efficacy Analysis Results
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Experimental Protocols

The following sections detail the methodologies for key experiments cited in the AZD1222

efficacy trials.

Participant Enrollment and Randomization

Objective: To enroll a diverse population of adults at risk of SARS-CoV-2 infection and
randomize them to receive either AZD1222 or a placebo.

Protocol:

« Inclusion Criteria: Participants were generally adults aged 18 years and older, who were
healthy or had medically stable chronic diseases. A key inclusion criterion was an increased
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risk for exposure to the SARS-CoV-2 virus.

Exclusion Criteria: Individuals with a known history of SARS-CoV-2 infection or severe
allergic reaction to a previous vaccine were typically excluded.

Randomization: Participants were randomized in a 2:1 ratio to receive either AZD1222 or a
saline placebo. The randomization was double-blind, where neither the participants nor the
investigators knew the treatment assignment.

Stratification: In the US Phase Il trial, randomization was stratified by age (=18 to <65 years,
and =65 years) to ensure adequate representation of older adults.

Vaccine Administration

Objective: To administer the investigational vaccine or placebo according to the protocol-
defined schedule.

Protocol:
Dosage: The standard dose of AZD1222 was approximately 5 x 10%° viral particles.

Administration: The vaccine was administered as an intramuscular injection into the deltoid
muscle.

Dosing Schedule: In the US Phase Il trial, two doses were administered four weeks apatrt.
Other trials explored different dosing intervals.

Efficacy Endpoint Assessment
Objective: To determine the efficacy of AZD1222 in preventing symptomatic COVID-19.

Protocol:

» Case Definition: A case of symptomatic COVID-19 was typically defined as a positive SARS-
CoV-2 RT-PCR test in a participant with one or more predefined symptoms (e.g., fever,
cough, shortness of breath, etc.).
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» Surveillance: Participants were monitored for the development of symptoms consistent with
COVID-19. If symptoms occurred, a nasal swab was collected for RT-PCR testing.

» Primary Endpoint Analysis: The primary efficacy analysis was performed after a prespecified
number of symptomatic COVID-19 cases had accrued in the study population. The analysis
compared the incidence of cases in the AZD1222 group to the placebo group.

Safety and Reactogenicity Monitoring

Objective: To assess the safety profile of AZD1222, including solicited local and systemic
adverse events.

Protocol:

o Solicited Adverse Events: For a subset of participants, solicited local (e.g., pain, redness,
swelling at the injection site) and systemic (e.g., fever, headache, fatigue) adverse events
were collected via an electronic diary for a defined period after each vaccination.

e Unsolicited Adverse Events: All participants were monitored for unsolicited adverse events
throughout the trial.

o Serious Adverse Events (SAES): All SAEs were recorded and reviewed by an independent
Data Safety Monitoring Board (DSMB) to ensure participant safety.

Immunogenicity Assessment

Objective: To measure the immune response induced by AZD1222.
Protocol:

» Sample Collection: Blood samples were collected from a subset of participants at baseline
and at various time points after vaccination.

e Humoral Immunogenicity:

o ELISA: An enzyme-linked immunosorbent assay (ELISA) was used to measure the levels
of anti-SARS-CoV-2 spike (S) and receptor-binding domain (RBD) IgG antibodies in
serum.
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o Neutralization Assay: A pseudovirus or live virus neutralization assay was performed to
determine the titer of neutralizing antibodies capable of preventing virus entry into cells.

e Cellular Immunogenicity:

o ELISpot: An enzyme-linked immunospot (ELISpot) assay was used to quantify the number
of T cells producing interferon-gamma (IFN-y) in response to SARS-CoV-2 spike protein

antigens.

Mandatory Visualization
AZD1222 Mechanism of Action and Immune Response
Workflow

The following diagram illustrates the workflow from vaccine administration to the generation of
a protective immune response.

Cellular and Immune Response.
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Caption: AZD1222 Mechanism of Action Workflow.

Logical Flow of a Phase Ill Efficacy Trial

This diagram outlines the logical progression of a typical Phase Il vaccine efficacy trial, from
participant recruitment to final analysis.
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Caption: Phase Ill Vaccine Efficacy Trial Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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